Piperazine, 1-methyl-4-((4-oxo-2-phenyl-3(4H)-quinazolinyl)acetyl)-
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Overview
Description
Piperazine, 1-methyl-4-((4-oxo-2-phenyl-3(4H)-quinazolinyl)acetyl)- is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by the presence of a piperazine ring, a quinazolinone moiety, and an acetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-methyl-4-((4-oxo-2-phenyl-3(4H)-quinazolinyl)acetyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Acetylation: The acetyl group is introduced through an acetylation reaction using acetic anhydride in the presence of a base like pyridine.
Piperazine Ring Formation: The final step involves the formation of the piperazine ring through a nucleophilic substitution reaction between a suitable piperazine derivative and the quinazolinone intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-methyl-4-((4-oxo-2-phenyl-3(4H)-quinazolinyl)acetyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazolinone N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinazolinone moiety to its corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Quinazolinone N-oxides.
Reduction: Quinazolinone amines.
Substitution: N-substituted piperazine derivatives.
Scientific Research Applications
Piperazine, 1-methyl-4-((4-oxo-2-phenyl-3(4H)-quinazolinyl)acetyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various pharmaceuticals.
Mechanism of Action
The mechanism of action of Piperazine, 1-methyl-4-((4-oxo-2-phenyl-3(4H)-quinazolinyl)acetyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways.
Pathways Involved: By inhibiting key enzymes, it can disrupt cellular processes such as proliferation, apoptosis, and inflammation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Piperazine derivatives: Compounds with similar piperazine rings but different substituents.
Quinazolinone derivatives: Compounds with the quinazolinone core but varying functional groups.
Uniqueness
Piperazine, 1-methyl-4-((4-oxo-2-phenyl-3(4H)-quinazolinyl)acetyl)- is unique due to the combination of its piperazine ring, quinazolinone moiety, and acetyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
70540-65-7 |
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Molecular Formula |
C21H22N4O2 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C21H22N4O2/c1-23-11-13-24(14-12-23)19(26)15-25-20(16-7-3-2-4-8-16)22-18-10-6-5-9-17(18)21(25)27/h2-10H,11-15H2,1H3 |
InChI Key |
UIXBBNSXZOGOBE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)CN2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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